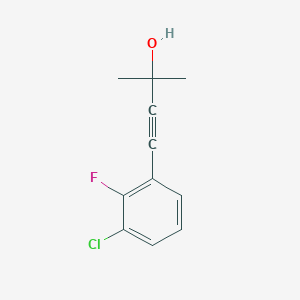

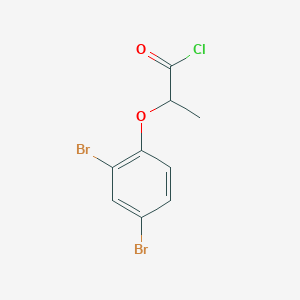

![molecular formula C9H5F3N2O B1452811 6-(trifluorometil)-1H-pirrolo[3,2-b]piridina-3-carbaldehído CAS No. 1190311-65-9](/img/structure/B1452811.png)

6-(trifluorometil)-1H-pirrolo[3,2-b]piridina-3-carbaldehído

Descripción general

Descripción

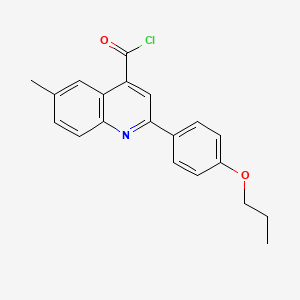

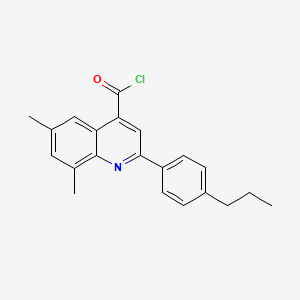

6-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde is a useful research compound. Its molecular formula is C9H5F3N2O and its molecular weight is 214.14 g/mol. The purity is usually 95%.

BenchChem offers high-quality 6-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Agroquímicos

6-Trifluorometil-4-azaindol-3-carbaldehído: juega un papel significativo en la industria agroquímica. Sus derivados se utilizan principalmente para la protección de los cultivos contra las plagas. El grupo trifluorometilo mejora la actividad biológica de los pesticidas, haciéndolos más efectivos a dosis más bajas. Este compuesto ha sido un motivo estructural clave en los ingredientes activos para nuevos agroquímicos .

Mejora de la Potencia de los Medicamentos

Se ha demostrado que el grupo trifluorometilo en este compuesto mejora la potencia de los medicamentos, particularmente en la inhibición de enzimas como la transcriptasa inversa. Esto se logra al disminuir el pKa del carbamato cíclico a través de una interacción clave de enlace de hidrógeno con la proteína, lo cual es crucial para el tratamiento de enfermedades como el VIH .

Aplicaciones Antifúngicas

Los derivados de 6-Trifluorometil-4-azaindol-3-carbaldehído han demostrado significativas actividades antifúngicas contra varios patógenos como Botryosphaeria dothidea, Phompsis sp., y Sclerotinia sclerotiorum. Estos compuestos se evalúan utilizando el método de tasa de crecimiento del micelio, y algunos muestran una eficacia comparable o superior a los antifúngicos establecidos como el tebuconazol .

Productos Veterinarios

La industria veterinaria también se beneficia de las aplicaciones de este compuesto. Sus derivados se utilizan en productos que tratan problemas de salud animal, proporcionando soluciones efectivas para la atención veterinaria. Las propiedades del grupo trifluorometilo contribuyen a la efectividad de estos tratamientos .

Investigación Antimicrobiana

La investigación sobre el potencial antimicrobiano de los derivados de 6-Trifluorometil-4-azaindol-3-carbaldehído ha estado en curso. Estos estudios implican protocolos experimentales detallados para evaluar la eficacia de estos compuestos contra una gama de amenazas microbianas, lo que podría conducir a nuevos tratamientos para infecciones .

Mecanismo De Acción

Target of Action

It has been used in the synthesis of a series of potent and selective inhibitors ofaldosterone synthase (CYP11B2) . Aldosterone synthase is a key enzyme involved in the biosynthesis of the mineralocorticoid aldosterone, which plays a crucial role in sodium regulation and blood pressure homeostasis.

Mode of Action

Given its use in the synthesis of aldosterone synthase inhibitors, it can be inferred that it may interact with this enzyme, potentially inhibiting its activity and thus reducing the production of aldosterone .

Biochemical Pathways

The biochemical pathways affected by 6-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde are likely related to the biosynthesis of aldosterone, given its potential role as an aldosterone synthase inhibitor . By inhibiting aldosterone synthase, this compound could disrupt the production of aldosterone, leading to downstream effects on sodium regulation and blood pressure control.

Result of Action

The molecular and cellular effects of 6-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde’s action would likely be related to its potential inhibitory effect on aldosterone synthase . By inhibiting this enzyme, the compound could reduce the production of aldosterone, potentially leading to alterations in sodium regulation and blood pressure control.

Action Environment

The action of 6-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde could be influenced by various environmental factors. For instance, the compound is air sensitive and should be stored in a cool place, in a tightly closed container, and in a dry and well-ventilated place . These storage conditions could potentially affect the compound’s stability and efficacy.

Análisis Bioquímico

Biochemical Properties

6-(Trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been used as a reagent in the preparation of piperidine derivatives, which are being investigated as potential treatments for Alzheimer’s disease . The compound’s interactions with enzymes such as aldosterone synthase (CYP11B2) have been studied, revealing its potential as a selective inhibitor . These interactions are crucial for understanding the compound’s biochemical properties and potential therapeutic applications.

Cellular Effects

The effects of 6-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that the compound can modulate the activity of specific signaling pathways, leading to changes in gene expression and metabolic processes . These effects are essential for understanding how the compound can be used in therapeutic applications and its potential impact on cellular health.

Molecular Mechanism

The molecular mechanism of 6-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde involves several key interactions at the molecular level. The compound binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For example, its interaction with aldosterone synthase (CYP11B2) results in the inhibition of this enzyme, which is crucial for its potential therapeutic effects . Understanding these molecular mechanisms is vital for developing new drugs and therapies based on this compound.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it is air-sensitive and should be stored in a cool, dry place to maintain its stability . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, highlighting the importance of understanding its temporal effects for accurate experimental results.

Dosage Effects in Animal Models

The effects of 6-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. For instance, studies have shown that the compound can cause skin and eye irritation, as well as respiratory irritation at higher concentrations . Understanding these dosage effects is crucial for determining the safe and effective use of the compound in therapeutic applications.

Metabolic Pathways

6-(Trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For example, the compound’s interaction with aldosterone synthase (CYP11B2) affects metabolic flux and metabolite levels . Understanding these metabolic pathways is essential for predicting the compound’s behavior in biological systems and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of 6-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde within cells and tissues are critical for its biological activity. The compound interacts with specific transporters and binding proteins that influence its localization and accumulation. Studies have shown that it is sparingly soluble and air-sensitive, which affects its transport and distribution in biological systems . Understanding these factors is crucial for optimizing the compound’s therapeutic potential.

Propiedades

IUPAC Name |

6-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F3N2O/c10-9(11,12)6-1-7-8(14-3-6)5(4-15)2-13-7/h1-4,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIJADIOUVVNAKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC2=C1NC=C2C=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70676832 | |

| Record name | 6-(Trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70676832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1190311-65-9 | |

| Record name | 6-(Trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70676832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.